molecular formula C4HCl3F8Si B15289101 Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane CAS No. 375-63-3

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane

Cat. No.: B15289101
CAS No.: 375-63-3
M. Wt: 335.48 g/mol
InChI Key: MYZMPPUVPXNBEL-UHFFFAOYSA-N
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Description

Properties

CAS No.

375-63-3

Molecular Formula

C4HCl3F8Si

Molecular Weight

335.48 g/mol

IUPAC Name

trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane

InChI

InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H

InChI Key

MYZMPPUVPXNBEL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .

Industrial Production Methods

In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .

Mechanism of Action

The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .

Comparison with Similar Compounds

Research and Regulatory Challenges

  • PFAS Regulations: The octafluorobutyl derivative’s "non-active" status may change as global PFAS regulations evolve, impacting its commercial viability .
  • Synthetic Efficiency: Rhodium catalysts for chlorinated silanes (e.g., trichloro(3-chloropropyl)silane) offer superior turnover numbers (TON: 140,000) compared to Pt-based systems, suggesting opportunities for optimizing fluorinated silane synthesis .

Q & A

Q. What synthetic routes are used to prepare Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves reacting a fluorinated alkyl precursor (e.g., 1,1,2,2,3,3,4,4-octafluorobutyl derivatives) with trichlorosilane under anhydrous conditions. Key steps include:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis. Solvents like dry toluene or hexane are preferred to minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., 192°C boiling point ) or column chromatography with silica gel can isolate the product. Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Critical Factors : Moisture control is essential, as chlorosilanes hydrolyze readily. Anhydrous solvents and sealed reaction systems are mandatory .

Basic Question

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 29Si^{29}\text{Si} NMR identify fluorinated chain integrity and silicon bonding environments. For example, 19F^{19}\text{F} NMR peaks at -120 to -125 ppm confirm perfluorobutyl groups .
  • Fourier-Transform Infrared (FTIR) : Peaks at 1100–1250 cm1^{-1} (Si-Cl stretching) and 1150–1200 cm1^{-1} (C-F stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., [M-Cl]+^+ fragments) to confirm molecular weight (e.g., 444.53 g/mol ).

Advanced Question

Q. How does the fluorinated chain length influence the reactivity of this compound in surface modification applications?

Methodological Answer: The perfluorobutyl chain provides a balance between hydrophobicity and steric effects:

  • Surface Energy Reduction : Shorter chains (e.g., C4 vs. C8) yield higher surface energy, impacting wettability in coatings .
  • Reactivity with Substrates : Longer fluorinated chains (e.g., C8 in FOTS) hinder hydrolysis rates due to steric shielding of Si-Cl bonds, whereas C4 chains allow faster grafting but lower durability .
  • Experimental Design : Compare contact angles and X-ray photoelectron spectroscopy (XPS) data for silanes with varying chain lengths to correlate structure-performance relationships .

Advanced Question

Q. How can researchers resolve contradictions in hydrolysis rate data for this compound under varying pH and temperature conditions?

Methodological Answer: Contradictions arise from competing hydrolysis mechanisms:

  • Acidic vs. Alkaline Conditions : In acidic media (pH < 3), hydrolysis is slower due to protonation of nucleophilic water. In alkaline conditions (pH > 10), rapid silanol formation occurs, but aggregation may skew kinetic measurements .
  • Temperature Dependence : Arrhenius plots (ln(k) vs. 1/T) can isolate activation energies. For example, at 25°C, hydrolysis half-life is ~2 hours in neutral water, but extends to >24 hours in dry tetrahydrofuran .
  • Mitigation Strategies : Use buffered solutions and real-time monitoring (e.g., in situ FTIR) to track intermediate silanol species .

Advanced Question

Q. What role does this compound play in nanoparticle synthesis compared to other organosilanes?

Methodological Answer:

  • Core-Shell Structure Formation : The compound acts as a surfactant and reactant in reverse micelle systems. For example, in silicon nanocrystal (Si NC) synthesis, it forms a self-assembled shell around SiCl4_4 cores, enabling controlled growth .
  • Comparative Performance : Unlike non-fluorinated silanes (e.g., trichloro(hexyl)silane), the fluorobutyl chain enhances colloidal stability in nonpolar solvents due to stronger van der Waals interactions .
  • Optimization : Vary silane-to-SiCl4_4 ratios (e.g., 1:2 to 1:5) and sonication times (30–60 min) to tune nanoparticle size (5–20 nm) .

Advanced Question

Q. What strategies mitigate safety risks when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods to prevent exposure to corrosive HCl vapors released during hydrolysis .
  • Waste Management : Hydrolyze residual silane in ice-cold ethanol to convert Cl^- into less hazardous siloxanes. Neutralize acidic byproducts with sodium bicarbonate .
  • Storage : Store under nitrogen in amber glass bottles at -20°C to prevent moisture ingress and photodegradation .

Advanced Question

Q. How does this compound compare to other fluorinated silanes in dielectric surface treatments for electronic devices?

Methodological Answer:

  • Mobility Enhancement : In organic field-effect transistors (OFETs), this compound-treated dielectrics show higher charge carrier mobility (μ > 1.5 cm2^2/V·s) compared to non-fluorinated analogs (μ ~ 0.5 cm2^2/V·s) due to reduced interfacial traps .
  • Surface Energy Tuning : Fluorinated chains lower surface energy (e.g., 18–22 mN/m vs. 25–30 mN/m for hydrocarbon silanes), improving semiconductor film crystallinity .
  • Methodology : Use atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) to correlate surface morphology with device performance .

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